molecular formula C13H17NO2 B1465045 Methyl 3-(pyrrolidin-1-ylmethyl)benzoate CAS No. 321198-22-5

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate

Cat. No.: B1465045
CAS No.: 321198-22-5
M. Wt: 219.28 g/mol
InChI Key: CIEZKBUYAMSZBS-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrrolidin-1-ylmethyl group is attached to the benzene ring

Scientific Research Applications

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate typically involves the esterification of 3-(pyrrolidin-1-ylmethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 3-(pyrrolidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEZKBUYAMSZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700206
Record name Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321198-22-5
Record name Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl-3-(bromomethyl)benzoate (0.115 g, 0.5 mmol), pyrrolidine (0.036 g, 0.5 mmol) and K2CO3 (0.069 g, 0.5 mmol) were dissolved in DMF (2.5 ml) and stirred at reflux for 18 h. The reaction mixture was the reduced in vacuo and subject to column chromatography eluting with hexane ethyl acetate (1:1) to give the crude 3-pyrrolidin-1-ylmethyl-benzoic acid methyl ester, which was added to a solution of LiOH (0.014 g, 0.33 mmol) in 1:1 THF:H2O (1 ml). The reaction mixture was stirred at ambient temperature for 18 h, reduced in vacuo and dried through azeotrope with toluene (×3). The resulting solid was dissolved in water (1 ml), acidified with 2M HCl (1 ml), reduced in vacuo and dried through azeotrope with toluene (×3) to give a clear, pale yellow gel. This was combined with 3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-ylamine (0.050 g, 0.25 mmol), EDC (0.058 g, 0.30 mmol) and HOBt (0.041 g, 0.30 mmol) and the reaction mixture was stirred at ambient temperature in DMSO (0.75 ml) for 64 h. The reaction mixture was purified by preparative LC/MS to give the formate salt of N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-3-pyrrolidin-1-ylmethyl-benzamide (0.018 g, 9% over 3 steps) as a buff coloured solid. (LC/MS: Rt 1.86, [M+H]+ 387.16).
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0.115 g
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0.036 g
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0.069 g
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2.5 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of pyrrolidine (7.3 mL, 87 mmol) in dry tetrahydrofuran (5 mL), a solution of 3-bromomethyl-benzoic acid methyl ester (2.0 g, 8.7 mmol) in 5 mL of dry tetrahydrofuran was added dropwise and the mixture stirred at room temperature for 4 hours. The reaction mixture was then poured into 100 mL of saturated aqueous solution of sodium hydrogenocarbonate, extracted with 100 mL of ethyl acetate, dried over sodium sulfate and evaporated to dryness affording the title compound as yellow oil (1.85 g).
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7.3 mL
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2 g
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5 mL
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5 mL
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saturated aqueous solution
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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